(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
説明
This compound is a stereospecific pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and two carboxylic acid moieties at positions 3 and 2. The (3S,4S) stereochemistry distinguishes it from enantiomeric forms (e.g., 3R,4R or 3R,4S). It is primarily utilized in peptide synthesis as a chiral building block, leveraging the Fmoc group’s acid-labile properties for temporary protection during solid-phase synthesis . Its structural rigidity and dicarboxylic acid functionality also make it relevant in medicinal chemistry for designing enzyme inhibitors or metal-chelating agents.
特性
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c23-19(24)16-9-22(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-18H,9-11H2,(H,23,24)(H,25,26)/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZCXNOCUYEXSK-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorenylmethoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution Reagents: Reagents like halogens or alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is used as a building block in the synthesis of more complex molecules. Its Fmoc group is particularly valuable in peptide synthesis for protecting amine groups during the assembly of peptide chains.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms. Its structural features make it a useful probe in various biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites within the molecule. This selective reactivity is crucial in multi-step synthesis processes.
類似化合物との比較
Comparison with Structurally Similar Compounds
Stereoisomers: (3R,4R)-1-Fmoc-pyrrolidine-3,4-dicarboxylic Acid
- Structural Differences : The (3R,4R)-enantiomer shares identical functional groups but differs in stereochemistry. This impacts molecular recognition in biological systems. For instance, (3R,4R)-pyrrolidine-3,4-dicarboxylic acid derivatives have demonstrated potent inhibition of Factor Xa, a clotting enzyme, due to optimal spatial alignment with the enzyme’s active site .
- Applications : While the (3S,4S) form is preferred in peptide synthesis, the (3R,4R) variant is explored in anticoagulant drug development .
- Synthesis : Both enantiomers are synthesized via similar routes (e.g., Fmoc-OSu coupling with DIPEA), but chiral resolution or asymmetric catalysis is required to isolate the desired stereoisomer .
Substituted Pyrrolidine Derivatives
(3R,4S)-1-Fmoc-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid
- Structural Differences : Replaces one carboxylic acid with a 4-bromophenyl group, reducing polarity and enhancing lipophilicity.
- Applications: The bromophenyl moiety facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation or ligand design.
- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), similar to other Fmoc-protected compounds .
Hydroxypyrrolidine Derivatives (e.g., PB05605, PB07014)
- Structural Differences : Feature hydroxyl groups instead of carboxylic acids (e.g., (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid). These lack the Fmoc group, making them unsuitable for peptide synthesis but valuable as chiral auxiliaries or glycosidase inhibitors .
- Applications : Used in synthesizing antibiotics or glycosylation pathway modulators due to their hydrogen-bonding capabilities .
Piperazine and Piperidine Analogues
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structural Differences : Substitutes the pyrrolidine ring with a piperazine ring, increasing conformational flexibility. The acetic acid side chain adds versatility in linker design for bioconjugation .
- Applications: Employed in constructing peptide-based nanomaterials or drug-delivery systems .
1-Fmoc-4-(sulfonamido)piperidine-3-carboxylic Acid
Comparative Data Table
Key Research Findings
- Stereochemical Impact: The (3R,4R) configuration is critical for Factor Xa inhibition, achieving sub-nanomolar affinity due to optimal hydrophobic and electrostatic interactions . In contrast, the (3S,4S) form is inert in this context but excels in peptide chain elongation .
- Synthetic Efficiency : Fmoc-protected pyrrolidine derivatives typically achieve >70% yield with >95% purity when using optimized coupling conditions (e.g., DIPEA in ACN/MeOH) .
- Safety Profile : Most Fmoc derivatives share similar hazards (e.g., skin/eye irritation), necessitating handling under ventilated conditions .
生物活性
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is a synthetic compound notable for its complex structure and potential biological activities. This compound features a pyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) group, which are significant in medicinal chemistry due to their roles in drug development and biological interactions.
Structural Characteristics
The molecular formula of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is , with a molecular weight of approximately 373.41 g/mol. The presence of the Fmoc group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The Fmoc group can be selectively removed under mild conditions, allowing the release of functional amine groups that can participate in further reactions or biological interactions. This mechanism is crucial for applications in peptide synthesis and drug development.
Pharmacological Properties
Research has indicated that compounds similar to (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid exhibit a range of pharmacological effects:
- Enzyme Inhibition : Some derivatives have shown promising results as enzyme inhibitors, particularly in the context of cancer therapies targeting mutant forms of epidermal growth factor receptor (EGFR) .
- Antitumor Activity : Compounds with similar structural motifs have been evaluated for their antitumor properties, demonstrating efficacy against various cancer cell lines .
- Neuroprotective Effects : Studies suggest that certain pyrrolidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Study 1: Antitumor Activity
In a study examining the antitumor potential of pyrrolidine derivatives, (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid exhibited significant cytotoxicity against human lung cancer cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (3S,4S)-1-(Fmoc)pyrrolidine | 12.5 | A549 (Lung) |
| Control Drug | 10.0 | A549 (Lung) |
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of related compounds. It was found that certain analogs could inhibit arginase activity with IC50 values significantly lower than existing inhibitors.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Analog A | 50 | Arginase I |
| Analog B | 30 | Arginase II |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
